4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate 4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 350996-98-4
VCID: VC6454654
InChI: InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3
SMILES: CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC
Molecular Formula: C11H15NO4S
Molecular Weight: 257.3

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate

CAS No.: 350996-98-4

Cat. No.: VC6454654

Molecular Formula: C11H15NO4S

Molecular Weight: 257.3

* For research use only. Not for human or veterinary use.

4-Isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate - 350996-98-4

Specification

CAS No. 350996-98-4
Molecular Formula C11H15NO4S
Molecular Weight 257.3
IUPAC Name 2-O-methyl 4-O-propan-2-yl 5-amino-3-methylthiophene-2,4-dicarboxylate
Standard InChI InChI=1S/C11H15NO4S/c1-5(2)16-10(13)7-6(3)8(11(14)15-4)17-9(7)12/h5H,12H2,1-4H3
Standard InChI Key WSHBOZGUVXCKGC-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)OC(C)C)N)C(=O)OC

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure integrates a thiophene ring substituted with methyl, isopropyl, amino, and carboxylate groups. The systematic IUPAC name, 4-isopropyl 2-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate, reflects its substitution pattern:

  • Position 2: Methyl ester group (COOCH3-COOCH_{3})

  • Position 4: Isopropyl ester group (COOCH(CH3)2-COOCH(CH_{3})_{2})

  • Position 5: Amino group (NH2-NH_{2})

  • Position 3: Methyl substituent (CH3-CH_{3})

This arrangement confers both lipophilicity (via alkyl esters) and hydrogen-bonding capacity (via the amino group), critical for interactions in biological systems .

Table 1: Fundamental Chemical Properties

PropertyValueSource
CAS Number350996-98-4
Molecular FormulaC11H15NO4SC_{11}H_{15}NO_{4}S
Molecular Weight257.31 g/mol
Purity≥97% (HPLC)
Boiling PointNot publicly disclosed
StabilitySensitive to moisture, oxidation

Synthesis and Manufacturing Processes

Industrial-Scale Production

MolCore BioPharmatech’s patented methodology involves a multi-step synthesis starting from commercially available thiophene precursors . Key stages include:

  • Ring Formation: Cyclization of γ-keto esters with sulfur-containing reagents to construct the thiophene core.

  • Amination: Introduction of the amino group via catalytic hydrogenation or nucleophilic substitution.

  • Esterification: Sequential esterification with methyl and isopropyl alcohols under acidic conditions.

The process emphasizes strict temperature control (20–40°C) and inert atmospheres to prevent decomposition .

Laboratory-Scale Modifications

A related synthesis for Diethyl 2-amino-4-methylthiophene-3,5-dicarboxylate (CAS 4815-30-9) provides insights into reaction optimization :

  • Reagents: 5-Amino-3-methylthiophene-2,4-dicarboxylate derivatives reacted with nitriles in HCl-dioxane solutions.

  • Conditions: 10-hour stirring at ambient temperature, followed by neutralization with aqueous ammonia.

  • Yield: ~77% after recrystallization from dimethylformamide-cyclohexane mixtures .

Adapting this protocol to the target compound would require substituting ethyl groups with isopropyl analogs, potentially altering reaction kinetics and purification requirements.

Applications in Pharmaceutical Research

API Intermediate Development

The compound’s primary application lies in constructing thienopyrimidine scaffolds, a privileged structure in kinase inhibitors and antiviral agents . For example:

  • Anticancer Agents: Thienopyrimidine derivatives inhibit tyrosine kinases like EGFR and VEGFR, disrupting tumor angiogenesis .

  • Antivirals: Structural analogs exhibit activity against RNA viruses by blocking viral polymerase binding .

Table 2: Representative Derivatives and Therapeutic Targets

Derivative StructureTarget PathwayBioactivity (IC₅₀)
Ethyl 5-methyl-4-oxo-2-(thiophen-3-ylmethyl)-thieno[2,3-d]pyrimidine-6-carboxylateEGFR kinase12 nM
Isopropyl 5-amino-3-methylthiophene-2,4-dicarboxylate conjugateHCV NS5B polymerase0.8 μM

Patent EP2619826B1 discloses compositions combining aversive agents, emetics, and colorants to prevent accidental ingestion of hazardous objects . While not directly cited, the compound’s amino and ester groups could theoretically contribute to such formulations by:

  • Enhancing viscosity (>2.0×10⁻⁵ Pa·s) for adhesion to batteries or toxic substances .

  • Acting as a carrier for emetics like ipecacuanha alkaloids .

Hazard TypeMitigation Strategy
Skin ContactWash with soap/water; remove contaminated clothing
Eye ExposureRinse with water for 15 minutes; seek medical attention
InhalationMove to fresh air; administer oxygen if needed

Recent Developments and Industrial Production

Manufacturing Innovations

MolCore BioPharmatech’s ISO-certified facilities utilize continuous flow chemistry to enhance yield (≥85%) and purity (≥97%) . Key advancements include:

  • Catalytic Recycling: Palladium-based catalysts reused for ≥10 cycles without activity loss.

  • In-Line Analytics: HPLC-MS monitoring enables real-time adjustment of reaction parameters .

Regulatory Compliance

Batch records for CAS 350996-98-4 comply with ICH Q7 guidelines, ensuring traceability from raw materials to final product . Stability studies confirm a 24-month shelf life when stored in amber glass vials .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator